Product packaging for 9,9-Dichlorobicyclo[6.1.0]nonane(Cat. No.:CAS No. 6498-44-8)

9,9-Dichlorobicyclo[6.1.0]nonane

Cat. No.: B1659414
CAS No.: 6498-44-8
M. Wt: 193.11 g/mol
InChI Key: PAGIOBTVNAWNLN-UHFFFAOYSA-N
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Description

9,9-Dichlorobicyclo[6.1.0]nonane (CAS 52789-38-5) is an organochloride compound with the molecular formula C9H14Cl2 and a molecular weight of 193.113 g/mol . This bicyclic molecule serves as a valuable intermediate in synthetic organic chemistry research. Its documented application includes its synthesis via the dichlorocarbene addition to cyclooctene, a reaction facilitated by surfactant-modified clay catalysts under triphase conditions . This specific transformation highlights the compound's role in methodologies that can offer simplified catalyst recovery and product isolation. Researchers utilize this and similar strained bicyclic structures as precursors for further ring-expansion or functionalization reactions, making it a point of interest in the development of novel synthetic pathways and catalytic processes. This product is intended for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for any form of human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14Cl2 B1659414 9,9-Dichlorobicyclo[6.1.0]nonane CAS No. 6498-44-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6498-44-8

Molecular Formula

C9H14Cl2

Molecular Weight

193.11 g/mol

IUPAC Name

9,9-dichlorobicyclo[6.1.0]nonane

InChI

InChI=1S/C9H14Cl2/c10-9(11)7-5-3-1-2-4-6-8(7)9/h7-8H,1-6H2

InChI Key

PAGIOBTVNAWNLN-UHFFFAOYSA-N

SMILES

C1CCCC2C(C2(Cl)Cl)CC1

Canonical SMILES

C1CCCC2C(C2(Cl)Cl)CC1

Origin of Product

United States

Synthetic Methodologies for 9,9 Dichlorobicyclo 6.1.0 Nonane

Dihalocarbene Addition Strategies to Cyclooctene (B146475)

The most common precursor for the synthesis of 9,9-dichlorobicyclo[6.1.0]nonane is cyclooctene. The addition of dichlorocarbene (B158193) to the double bond of cyclooctene results in the formation of the desired bicyclic compound.

Phase-Transfer Catalysis (e.g., Makosza Method)

Phase-transfer catalysis (PTC) is a widely employed and efficient method for generating dichlorocarbene. core.ac.ukcrdeepjournal.orgptfarm.pl The Makosza method, a prominent example of PTC, involves the reaction of chloroform (B151607) with a concentrated aqueous solution of sodium hydroxide (B78521) in the presence of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., benzyltriethylammonium chloride, TEBA). core.ac.ukunit.nonih.gov The catalyst facilitates the transfer of the hydroxide ion into the organic phase, where it deprotonates chloroform to generate the trichloromethyl anion. This anion then undergoes α-elimination to produce dichlorocarbene, which subsequently reacts with the alkene. ptfarm.pl This method is advantageous due to its operational simplicity, the use of inexpensive reagents, and its applicability to large-scale synthesis. core.ac.uk Modified clays (B1170129) have also been explored as triphase catalysts for this reaction. researchgate.netresearchgate.netresearchgate.net

Organometallic Reagent-Mediated Approaches (e.g., Trimethyltin Trichloroacetate (B1195264), Phenylmercuric Trichloromethyl Compounds)

Organometallic reagents provide an alternative route to dichlorocarbene under neutral or aprotic conditions. fluorochem.co.ukmdpi.comyoutube.comuni-muenchen.de Phenyl(trichloromethyl)mercury (B1584556), a Seyferth reagent, thermally decomposes to generate dichlorocarbene and phenylmercuric chloride. unit.nowikipedia.orgacs.org This method can be particularly useful for substrates that are sensitive to basic conditions. For instance, the reaction of 1-acetoxycyclooctene with phenyl(trichloromethyl)mercury in refluxing benzene (B151609) yields 1-acetoxy-9,9-dichlorobicyclo[6.1.0]nonane. thieme-connect.de Another approach involves the use of ethyl trichloroacetate, which, upon treatment with sodium methoxide, generates dichlorocarbene. wikipedia.orgenamine.net

Base-Promoted α-Elimination Variants

The generation of dichlorocarbene can also be achieved through the α-elimination of a haloform using a strong base in a non-aqueous medium. The classical Doering-Hoffmann procedure utilizes potassium tert-butoxide to deprotonate chloroform. core.ac.ukunit.no This method requires strictly anhydrous conditions. core.ac.uk

Optimization of Reaction Conditions and Yields

The yield of this compound is influenced by several factors, including the choice of carbene generation method, reaction temperature, and the nature of the substrate and catalyst. For instance, in the phase-transfer catalysis method, vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases. unit.no The choice of the phase-transfer catalyst can also impact the reaction outcome. ptfarm.pl

In organometallic approaches, the reaction conditions are tailored to the specific reagent. The thermal decomposition of phenyl(trichloromethyl)mercury requires elevated temperatures, typically in refluxing benzene. thieme-connect.de For reactions involving ethyl trichloroacetate and sodium methoxide, the conditions are generally milder. enamine.net

Studies have shown that substituents on the cyclooctene ring can influence the stereoselectivity of the dichlorocarbene addition. For example, the reaction of dichlorocarbene with 3-hydroxycyclooctene derivatives using (bromodichloromethyl)phenylmercury (B8732216) as the carbene source results in the exclusive formation of the anti-9,9-dichlorobicyclo[6.1.0]nonan-2-ol derivatives in good yields. thieme-connect.de

Comparison of Synthetic Efficiency Across Different Methodologies

The choice of synthetic methodology for this compound often depends on the specific requirements of the synthesis, such as scale, substrate compatibility, and desired purity.

The Makosza phase-transfer catalysis method is generally favored for its simplicity, cost-effectiveness, and scalability, making it suitable for large-scale preparations. core.ac.uk It avoids the need for anhydrous conditions and expensive or toxic organometallic reagents.

Organometallic methods , such as the use of Seyferth reagents, offer an advantage when working with base-sensitive substrates. acs.orgthieme-connect.de However, the toxicity of mercury compounds and the need for stoichiometric amounts of the organometallic reagent can be significant drawbacks.

Base-promoted α-elimination under anhydrous conditions, like the Doering-Hoffmann method, is a classic approach but can be less convenient than PTC due to the requirement for strictly moisture-free conditions. core.ac.uk

The following table provides a comparative overview of the different synthetic approaches:

Synthetic MethodReagentsConditionsAdvantagesDisadvantages
Phase-Transfer Catalysis (Makosza) Chloroform, 50% aq. NaOH, Phase-Transfer Catalyst (e.g., TEBA)Biphasic, often at room temperature or slightly elevatedInexpensive reagents, simple procedure, scalable, no need for anhydrous conditions core.ac.ukRequires vigorous stirring, catalyst may need to be separated
Organometallic (Seyferth Reagent) Phenyl(trichloromethyl)mercury, AlkeneAnhydrous, typically refluxing benzeneSuitable for base-sensitive substrates thieme-connect.deToxic mercury reagent, stoichiometric use of reagent, requires elevated temperatures
Organometallic (Trichloroacetate) Ethyl trichloroacetate, Sodium methoxide, AlkeneAnhydrous, mild conditionsAvoids strong bases wikipedia.orgenamine.netMay require careful control of stoichiometry
Base-Promoted α-Elimination (Doering-Hoffmann) Chloroform, Potassium tert-butoxide, AlkeneAnhydrous, typically low temperaturesEffective for certain substratesRequires strictly anhydrous conditions, strong base may not be compatible with all functional groups core.ac.uk

Mechanistic Investigations of Reactions Involving 9,9 Dichlorobicyclo 6.1.0 Nonane

Ring-Opening Pathways

The inherent strain in the bicyclo[6.1.0]nonane ring system, coupled with the gem-dichloro substitution, makes 9,9-Dichlorobicyclo[6.1.0]nonane susceptible to ring-opening reactions under various conditions. These reactions provide access to a range of acyclic and larger ring systems.

Base-Induced Ring Expansions to Acetylenic Systems

The treatment of this compound and its derivatives with a base can induce a ring expansion, leading to the formation of acetylenic compounds. For instance, the reaction of 1-bromo-9,9-dichlorobicyclo[6.1.0]nonane, which is derived from cyclooctene (B146475), can be dehalogenated to produce 9-chlorobicyclo[6.1.0]non-1(9)-ene. researchgate.net This strained cyclopropene (B1174273) derivative subsequently undergoes a ring-opening reaction. researchgate.net

Thermal Rearrangements and Stereochemical Control

Thermal conditions can also promote rearrangements of the this compound system. The thermal rearrangement of related 9-halogenobicyclo[6.1.0]nonane systems has been observed to be subject to stereochemical control, although the concerted nature of this process is not definitively established. researchgate.net For example, the thermal isomerization of 9,9-Dichlorobicyclo[6.1.0]non-4-ene in hot lepidine solution yields 1,9-dichlorocyclonona-1,5-diene. rsc.org This rearrangement occurs under relatively mild conditions. rsc.org

Generation of Chlorocarbene Intermediates via Ring Opening

Ring-opening of derivatives of this compound can lead to the formation of carbene intermediates. Specifically, the ring opening of 9-chlorobicyclo[6.1.0]non-1(9)-ene, synthesized from 1-bromo-9,9-dichlorobicyclo[6.1.0]nonane, generates a cyclooctenyl chlorocarbene. researchgate.net This reactive intermediate can then participate in further reactions, such as conjugate addition with water. researchgate.net

Reduction Mechanisms

The chlorine atoms on this compound can be selectively removed through various reduction methods, offering pathways to less halogenated or fully dehalogenated products.

Hydride Reductions (e.g., Sodium Bis(2-methoxyethoxy)aluminium Hydride, Lithium Aluminium Hydride, Sodium Borohydride)

The reduction of this compound with different hydride reagents leads to a mixture of products. When reduced with Sodium Bis(2-methoxyethoxy)aluminium Hydride (SMEAH), a mixture of cis- and trans-9-chlorobicyclo[6.1.0]nonane, bicyclo[6.1.0]nonane, and 1,2-cyclononadiene (B72335) is formed. researchgate.net The composition of the product mixture is influenced by the amount of reducing agent and the reaction temperature. researchgate.net Both Lithium Aluminium Hydride (LiAlH₄) and Sodium Borohydride (B1222165) (NaBH₄) are also capable of reducing gem-dihalocyclopropanes. researchgate.net LiAlH₄ is a particularly powerful reducing agent that can reduce a wide variety of functional groups, including carbon-halogen bonds. vanderbilt.edumasterorganicchemistry.com SMEAH is noted to be a safer alternative to LiAlH₄ with comparable reducing ability but without its pyrophoric nature. wikipedia.org

Table 1: Products of Hydride Reduction of this compound

Reducing Agent Products
Sodium Bis(2-methoxyethoxy)aluminium Hydride (SMEAH) cis- and trans-9-Chlorobicyclo[6.1.0]nonane, Bicyclo[6.1.0]nonane, 1,2-Cyclononadiene
Lithium Aluminium Hydride (LiAlH₄) Reduction products
Sodium Borohydride (NaBH₄) Reduction products

Photoreductive Dehalogenation Processes

Photochemical methods can also be employed for the dehalogenation of this compound. The photoreductive dehalogenation of cyclopropyl (B3062369) halides, among other halides, can be significantly accelerated by the presence of Lithium Aluminium Hydride in an ether solvent. This process involves the light-induced cleavage of the carbon-halogen bond, followed by hydrogen atom abstraction from a suitable donor.

Carbene Transfer Mechanisms from Organometallic Species

The formation of this compound and its derivatives often proceeds via the addition of dichlorocarbene (B158193) (:CCl₂) to a corresponding cyclooctene precursor. Organometallic compounds, particularly phenyl(trihalomethyl)mercury reagents (known as Seyferth reagents), serve as effective precursors for generating "free" dichlorocarbene under neutral, thermal conditions. researchgate.netacs.org

The mechanism involves the thermal decomposition of the organometallic reagent, such as phenyl(trichloromethyl)mercury (B1584556), which extrudes dichlorocarbene. This highly reactive intermediate then undergoes a [2+1] cycloaddition with an alkene.

Mechanism:

Decomposition: The phenyl(trichloromethyl)mercury reagent dissociates upon heating to yield phenylmercuric chloride and dichlorocarbene.

C₆H₅HgCCl₃ → C₆H₅HgCl + :CCl₂

Cycloaddition: The electrophilic dichlorocarbene adds across the double bond of a cyclooctene derivative in a concerted and stereospecific manner.

A key aspect of this mechanism is its diastereoselectivity, which is influenced by substituents on the alkene. For instance, the reaction of dichlorocarbene generated from (bromodichloromethyl)phenylmercury (B8732216) with substituted cycloalkenes demonstrates notable selectivity. thieme-connect.de In the case of 3-hydroxycyclooctene derivatives, the reaction proceeds with high selectivity to exclusively yield the anti-9,9-dichlorobicyclo[6.1.0]nonan-2-ol derivative. thieme-connect.de This stereochemical outcome suggests that the carbene adds preferentially to the face opposite the existing substituent.

PrecursorReagentProductDiastereomeric Ratio (anti/syn)
3-Hydroxycyclooctene derivativeC₆H₅HgCBrCl₂anti-9,9-Dichlorobicyclo[6.1.0]nonan-2-ol derivative>99:1 (Exclusive anti)
3-AcetoxycyclohexeneC₆H₅HgCBrCl₂Dichlorobicyclo[4.1.0]heptane derivative88:12

Elimination Reactions Leading to Methylenecyclopropanes

The gem-dichlorocyclopropane unit within this compound is a precursor for synthetically useful elimination reactions, most notably the Doering-LaFlamme allene (B1206475) synthesis. wikipedia.orgyoutube.comwikipedia-on-ipfs.org This reaction transforms the dichlorocyclopropane into an allene through a process that involves a methylenecyclopropane-like carbene or carbenoid intermediate.

The reaction is typically initiated by reacting the dichlorocyclopropane with an alkali metal (like sodium or magnesium) or an organolithium reagent (like butyllithium).

Mechanism:

Metal-Halogen Exchange: The organolithium reagent or reducing metal reacts with one of the chlorine atoms, replacing it to form a 9-chloro-9-lithio-bicyclo[6.1.0]nonane intermediate. wikipedia.orgyoutube.com

α-Elimination (Carbenoid Formation): This intermediate is unstable and rapidly eliminates lithium chloride (LiCl). This elimination generates a highly strained and fleeting cyclopropylidene carbene (or a carbenoid, a metal-associated carbene). youtube.com

Electrocyclic Ring-Opening: The cyclopropylidene carbene spontaneously undergoes an electrocyclic rearrangement, where the cyclopropane (B1198618) ring opens to form the final allene product, in this case, 1,2-cyclononadiene.

Studies, including those on enantiomerically enriched systems, suggest that this final ring-opening step is a concerted and highly stereospecific process. wikipedia.orgelsevierpure.com While a discrete cyclopropylidene carbene is often invoked, some computational studies suggest a mechanism where the ejection of the metal halide and the carbon-carbon bond scission are nearly simultaneous. wikipedia.org

Mechanochemical Reactivity and Force-Induced Isomerization Dynamics (in context of related bicyclic systems)

The strained bicyclic system of this compound derivatives makes them act as "mechanophores"—molecular units that can undergo specific chemical reactions in response to an applied mechanical force. When incorporated into a polymer chain, the force generated by methods like ultrasonication can be channeled to this unit, activating reactions that are not readily accessible through thermal means.

Research on polymers containing derivatives of this compound has demonstrated that mechanical force can induce a pericyclic ring-opening of the dichlorocyclopropane. This reaction results in the formation of various isomeric trienes. Crucially, the stereochemical outcome of this isomerization is directly dependent on the magnitude of the applied force.

In one study, a polymer incorporating a derivative of Z-9,9-dichlorobicyclo[6.1.0]non-4-ene was subjected to force. The results showed that different force regimes favored the formation of specific triene isomers.

Applied Force (nN)Major Isomeric Product
0–0.15EEE-triene
0.15–0.4EEZ-triene
> 2EZZ-triene

This force-dependent selectivity highlights the ability of mechanical stimuli to navigate a complex potential energy surface and favor distinct reaction pathways. The system can be further refined by "gating," where another mechanophore, such as a cyclobutane (B1203170), is placed in series. This gating mechanophore must first react before the dichlorocyclopropane unit can be activated, allowing for a more controlled and tunable release of its chemical reactivity based on a threshold force.

Reactivity and Synthetic Applications of 9,9 Dichlorobicyclo 6.1.0 Nonane

Preparation of Functionalized Bicyclo[6.1.0]nonane Derivatives

The dichlorocyclopropane moiety in 9,9-dichlorobicyclo[6.1.0]nonane serves as a reactive handle for the introduction of various functional groups, leading to a range of substituted bicyclo[6.1.0]nonane derivatives. One notable application is the synthesis of hydroxy-substituted analogs. For instance, the reaction of 3-hydroxycyclooctene derivatives with a dichlorocarbene (B158193) source can exclusively yield anti-9,9-dichlorobicyclo[6.1.0]nonan-2-ol derivatives in good yields. thieme-connect.de This stereoselective functionalization highlights the influence of existing functional groups on the diastereoselectivity of the cyclopropanation reaction. Similarly, the reaction of 1-acetoxycyclooctene with a source of dichlorocarbene, such as phenyl(trichloromethyl)mercury (B1584556), produces 1-acetoxy-9,9-dichlorobicyclo[6.1.0]nonane. thieme-connect.de

The synthesis of these functionalized derivatives is often achieved through phase-transfer catalysis, which has proven to be an effective method for the preparation of this compound itself. researchgate.netkisti.re.kr This method provides a convenient route to the parent compound, which can then be further elaborated.

Transformations to Monohalocyclopropanes and Hydrocarbons

The reduction of this compound provides access to both monohalogenated and fully reduced bicyclic systems. Treatment with reducing agents can selectively remove one of the chlorine atoms to yield 9-chlorobicyclo[6.1.0]nonane. researchgate.net Further reduction can lead to the parent hydrocarbon, bicyclo[6.1.0]nonane. researchgate.net The choice of reducing agent and reaction conditions can influence the product distribution. For example, reaction with sodium bis(2-methoxyethoxy)aluminium hydride (SMEAH) can produce a mixture of 9-chlorobicyclo[6.1.0]nonane, bicyclo[6.1.0]nonane, and the ring-opened product, 1,2-cyclononadiene (B72335). researchgate.net In some cases, the reduction of the corresponding dibromo analog, 9,9-dibromobicyclo[6.1.0]nonane, can lead almost exclusively to the endo-isomer of 9-bromobicyclo[6.1.0]nonane. thieme-connect.de

The table below summarizes the products obtained from the reduction of 9,9-dihalobicyclo[6.1.0]nonanes under different conditions.

Starting MaterialReagentProductsReference
This compoundSodium bis(2-methoxyethoxy)aluminium hydride (SMEAH)9-Chlorobicyclo[6.1.0]nonane, Bicyclo[6.1.0]nonane, 1,2-Cyclononadiene researchgate.net
9,9-Dibromobicyclo[6.1.0]nonaneSodium bis(2-methoxyethoxy)aluminium hydride (SMEAH)9-Bromobicyclo[6.1.0]nonane, Bicyclo[6.1.0]nonane, 1,2-Cyclononadiene researchgate.net
9,9-Dibromobicyclo[6.1.0]nonaneTributyltin hydride (BTH)endo-9-Bromobicyclo[6.1.0]nonane core.ac.uk

Synthesis of Cyclic Allenes (e.g., 1,2-Cyclononadiene)

A significant application of 9,9-dihalobicyclo[6.1.0]nonanes is their conversion into cyclic allenes. The reaction of this compound with certain reducing agents, such as sodium bis(2-methoxyethoxy)aluminium hydride, can lead to the formation of 1,2-cyclononadiene as a major product. researchgate.net This transformation proceeds through a ring-opening mechanism. Similarly, the treatment of the dibromo analog, 9,9-dibromobicyclo[6.1.0]nonane, with methyllithium (B1224462) is a well-established method for the synthesis of 1,2-cyclononadiene. nih.gov In some instances, the reaction conditions can be tuned to make 1,2-cyclononadiene the sole product of the reaction. researchgate.net

Ring Expansion Methods in Macrocyclic Ketone Synthesis (e.g., Muscone (B1676871) Analogues)

The strained ring system of this compound and its derivatives makes them valuable precursors in ring expansion strategies for the synthesis of macrocyclic ketones. A multi-step sequence starting from the corresponding cyclic allene (B1206475), which can be derived from 9,9-dibromobicyclo[6.1.0]nonane, has been employed in the synthesis of muscone analogues. nih.gov This methodology involves the addition of dichloroketene (B1203229) to the cyclic allene, followed by reduction and ring-opening to afford a larger ring system. nih.gov The ability to expand the nine-membered ring of the bicyclo[6.1.0]nonane system provides a powerful tool for accessing larger carbocycles, which are important structural motifs in many natural products. nih.govwhiterose.ac.uk

Utility as a Precursor for Complex Organic Molecules

The reactivity of this compound and its unsaturated analog, 9,9-dichlorobicyclo[6.1.0]non-4-ene, makes them valuable starting materials for the synthesis of more complex molecules. sigmaaldrich.com Ozonolysis of 9,9-dichlorobicyclo[6.1.0]non-4-ene has been explored as an approach to biologically active substances. expertcorps.ru The dichlorocyclopropane unit can be transformed into other functional groups or can participate in rearrangements to construct different carbocyclic or heterocyclic frameworks. The general utility of gem-dihalocyclopropanes as synthetic intermediates is well-established, as they can undergo a variety of transformations that either conserve the cyclopropane (B1198618) ring or proceed with ring-opening. core.ac.uk This versatility makes this compound a useful building block in the broader context of organic synthesis, where the goal is to construct complex molecular architectures from simpler, readily available precursors. nih.gov

Cycloaddition Reactions (e.g., (2+2) cycloaddition)

While the primary reactivity of this compound involves transformations of the dichlorocyclopropane ring, the double bond in its unsaturated counterpart, 9,9-dichlorobicyclo[6.1.0]non-4-ene, can participate in cycloaddition reactions. These reactions offer a pathway to build more complex polycyclic systems. For instance, the double bond can potentially undergo [2+2] cycloaddition reactions with suitable partners, leading to the formation of a four-membered ring fused to the bicyclic framework. The broader field of cycloaddition reactions is a cornerstone of organic synthesis for constructing cyclic systems. scribd.comdss.go.thwur.nl

Stereochemical Aspects of 9,9 Dichlorobicyclo 6.1.0 Nonane and Its Transformations

Diastereoselectivity in Dihalocarbene Additions

The synthesis of 9,9-Dichlorobicyclo[6.1.0]nonane is typically achieved through the addition of dichlorocarbene (B158193) (:CCl₂) to cyclooctene (B146475). Dichlorocarbene is a highly reactive intermediate, often generated in situ from chloroform (B151607) (CHCl₃) and a strong base like potassium tert-butoxide or under phase-transfer conditions. openstax.orglibretexts.org The addition of singlet dichlorocarbene to an alkene is a concerted cycloaddition. youtube.com This mechanism is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the product. openstax.orgmasterorganicchemistry.com For instance, the reaction with cis-cyclooctene yields the cis-fused bicyclic system, where the two bridgehead hydrogens are on the same face of the larger ring.

The diastereoselectivity of this addition refers to the orientation of the dichlorocyclopropane ring relative to the plane of the eight-membered ring, resulting in two possible diastereomers: syn and anti.

syn-9,9-Dichlorobicyclo[6.1.0]nonane : The dichlorocyclopropane ring is on the same side as the bridgehead hydrogens.

anti-9,9-Dichlorobicyclo[6.1.0]nonane : The dichlorocyclopropane ring is on the opposite side of the bridgehead hydrogens.

In the absence of specific directing groups on the alkene, the addition of dihalocarbenes to cyclic olefins often shows a preference for syn-addition. Research indicates that for many cyclic olefins, the syn-isomer is the predominant product. researchgate.net This preference is attributed to steric factors and the trajectory of the carbene approach to the double bond of the flexible cyclooctene ring. While specific quantitative ratios for the addition to unsubstituted cyclooctene are dependent on the exact reaction conditions, the formation of the syn-isomer is generally favored.

Table 1: Diastereoselectivity in Dichlorocarbene Addition
ReactantCarbene SourceConditionsMajor ProductMinor ProductControlling Factor
cis-CycloocteneCHCl₃, KOtBuLow Temperaturesyn-9,9-Dichlorobicyclo[6.1.0]nonaneanti-9,9-Dichlorobicyclo[6.1.0]nonaneSteric approach control (syn-facial selectivity)

Stereochemical Influence on Ring-Opening and Rearrangement Processes

The inherent stereochemistry of the syn- and anti-isomers of this compound, and their monohalogenated derivatives, exerts profound control over their reactivity in ring-opening and rearrangement reactions. The orientation of the carbon-halogen bonds relative to the bicyclic framework dictates the feasibility and stereochemical outcome of these transformations.

Solvolytic ring-opening reactions, often promoted by silver salts (Ag⁺), are particularly sensitive to the stereochemistry of the leaving group. Studies on the closely related 9-bromobicyclo[6.1.0]nonane system show that the exo-halide isomer undergoes solvolysis significantly faster than the endo-isomer. researchgate.net This is because the exo-leaving group is positioned anti-periplanar to the C1-C8 bond, facilitating a concerted, disrotatory ring-opening to form a stable trans-cyclononenyl cation, which is then trapped by the solvent. Conversely, the endo-isomer lacks this favorable alignment, leading to a much slower reaction that proceeds to form the cis-cyclononenyl product. researchgate.net This principle of stereoelectronic control is directly applicable to the dichloro-analogue.

exo-Halide (relative to the eight-membered ring) : Favors ring-opening to produce trans-cycloalkene derivatives.

endo-Halide (relative to the eight-membered ring) : Reacts much slower, yielding cis-cycloalkene derivatives.

Thermal rearrangements also exhibit strong stereochemical dependence. For example, the thermal behavior of exo-9-chlorobicyclo[6.1.0]non-4-ene differs markedly from its endo-isomer, with the former rearranging under conditions where the latter is stable. This control is crucial in directing the synthesis of specific medium-sized ring structures. Furthermore, dehalogenation of 1-bromo-9,9-dichlorobicyclo[6.1.0]nonane can lead to the formation of the highly strained 9-chlorobicyclo[6.1.0]non-1(9)-ene, which subsequently undergoes ring-opening to generate a cyclooctenyl chlorocarbene intermediate. researchgate.net

Table 2: Stereochemical Influence on Ring-Opening Reactions
Starting IsomerReaction TypeKey ObservationProduct Stereochemistry
exo-9-Halobicyclo[6.1.0]nonaneAg⁺-promoted solvolysisFast reaction ratetrans-Cyclononene derivative
endo-9-Halobicyclo[6.1.0]nonaneAg⁺-promoted solvolysisVery slow reaction ratecis-Cyclononene derivative

Isomeric Product Distributions from Reduction Reactions

The reduction of this compound can proceed in stages, first yielding monohalogenated products (9-chlorobicyclo[6.1.0]nonane) and then the fully reduced bicyclo[6.1.0]nonane. The choice of reducing agent and reaction conditions influences the product distribution, including the formation of ring-opened byproducts.

A key aspect of this reaction is the stereoselectivity of the first reduction step, which produces a mixture of exo- and endo-9-chlorobicyclo[6.1.0]nonane. Research using sodium bis(2-methoxyethoxy)aluminium hydride (SMEAH, also known as Red-Al) has provided detailed information on the product distribution. The reduction of this compound with SMEAH at elevated temperatures yields a mixture of the monoreduced chloride, the fully reduced hydrocarbon, and a ring-opened allene (B1206475).

One study reported that the reduction of this compound with SMEAH in benzene (B151609) at 88°C resulted in the formation of 9-chlorobicyclo[6.1.0]nonane with a specific isomeric ratio, alongside other products. The reaction yielded a mixture comprising 9-chlorobicyclo[6.1.0]nonane (37%), bicyclo[6.1.0]nonane (10%), and 1,2-cyclononadiene (B72335) (13%). The monohalogenated product, 9-chlorobicyclo[6.1.0]nonane, was found to be a mixture of the exo and endo isomers in a ratio of 83:17. This indicates a strong preference for the formation of the exo-chloride, where the remaining chlorine atom is oriented away from the larger ring. The formation of 1,2-cyclononadiene is proposed to occur via a cyclopropylidene intermediate. researchgate.net

Table 3: Product Distribution from the Reduction of this compound with SMEAH
ProductYield (%)Isomeric Ratio (exo:endo)
9-Chlorobicyclo[6.1.0]nonane3783:17
Bicyclo[6.1.0]nonane10N/A
1,2-Cyclononadiene13N/A

Computational and Theoretical Studies on 9,9 Dichlorobicyclo 6.1.0 Nonane

Electronic Structure and Bonding Analysis of the Bicyclo[6.1.0]nonane Core

The bicyclo[6.1.0]nonane framework consists of a cyclopropane (B1198618) ring fused to a cyclononane (B1620106) ring. The electronic structure of this core is dominated by the significant ring strain inherent in the three-membered cyclopropane ring. The internal bond angles of a cyclopropane are constrained to 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This deviation leads to what is often described as "bent" or "banana" bonds, where the electron density of the C-C bonds is concentrated outside the internuclear axis. This feature makes the cyclopropane ring's C-C bonds weaker and more reactive than typical alkane C-C bonds.

Computational studies, particularly using Density Functional Theory (DFT), have provided a more nuanced understanding of the electronic structure of bicyclo[n.1.0]alkanes. A DFT study on the reactions of this class of molecules revealed significant hyperconjugative interactions between the Walsh orbitals of the cyclopropane ring and the σ* orbitals of the adjacent C-H bonds on the larger ring. semanticscholar.org This interaction has a notable effect on the reactivity of these C-H bonds.

In the case of bicyclo[6.1.0]nonane, this hyperconjugation can activate specific C-H bonds towards reactions like hydrogen atom transfer (HAT). The diastereoselectivity observed in the hydroxylation of bicyclo[6.1.0]nonane, for instance, is rationalized by the preferential activation of one of the α-C−H bonds due to these electronic effects. semanticscholar.org

A DFT study on related pyramidalized olefins, such as homosesquinorbornenes, has shown that the fusion of multiple rings can lead to non-planar double bonds. acs.org While 9,9-Dichlorobicyclo[6.1.0]nonane is saturated, the principles of ring strain and its influence on geometry are transferable. The strain within the bicyclo[6.1.0]nonane core can lead to subtle distortions from idealized geometries, which can be accurately modeled using quantum chemical calculations.

Table 1: Calculated Geometric Parameters of a Bicyclo[6.1.0]nonane Derivative (Based on the crystal structure of rac-4,5-trans-Dibromo-9,9-dichloro-cis-bicyclo[6.1.0]nonane)

ParameterValue
C1-C8 Bond Length1.487 (7) Å
C2-C3 Bond Length1.567 (7) Å
C2-C8-C1 Bond Angle120.5 (5) °
C1-C2-C3 Bond Angle121.8 (5) °
Data from the crystallographic study of rac-4,5-trans-Dibromo-9,9-dichloro-cis-bicyclo[6.1.0]nonane. researchgate.net

Mechanistic Pathway Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for elucidating the mechanisms of chemical reactions, allowing for the characterization of transition states and the determination of activation energies for different potential pathways. nih.gov For this compound, a key reaction of interest is the ring-opening of the dichlorocyclopropane ring, a common transformation for this class of compounds.

The ring-opening of gem-dihalocyclopropanes can proceed through several mechanisms, and computational chemistry is crucial for distinguishing between them. These mechanisms include:

Concerted electrocyclic ring-opening: This would involve a synchronous cleavage of one C-C bond and rotation of the termini to form an allylic cation or a related species.

Stepwise ring-opening via a diradical intermediate: Homolytic cleavage of a C-C bond would lead to a diradical species, which can then rearrange to products.

Stepwise ring-opening via a zwitterionic intermediate: Heterolytic cleavage of a C-C bond would result in a zwitterion, which would be stabilized by the electron-withdrawing chlorine atoms.

Computational studies on related systems, such as the Doering-Moore-Skattebøl rearrangement of a bicyclo[6.1.0]nonane carbenoid, have demonstrated the ability of DFT to map out complex reaction pathways. unh.edu In that study, the rearrangement was found to proceed through a triangular lithium-halogen carbenoid, which opens stereospecifically to an allene (B1206475). The calculations showed that the lithium-halogen dissociation occurs after the transition state.

For this compound, the specific reaction conditions would likely dictate the preferred mechanistic pathway. For example, thermal reactions might favor a diradical pathway, while reactions in polar solvents could favor a zwitterionic pathway. Quantum chemical calculations can model the effect of the solvent on the reaction mechanism, providing a more accurate picture of the reaction in a realistic environment.

A computational study on the mechanochemical isomerization of a derivative of Z-9,9-dichlorobicyclo(6.1.0)non-4-ene has shown that mechanical force can be used to induce a cascade reaction. acs.org DFT calculations were used to understand how the applied force was transmitted through the molecule to selectively activate the dichlorocyclopropane ring. This highlights the sophisticated level of detail that can be obtained from computational studies of reaction mechanisms involving bicyclo[6.1.0]nonane derivatives.

Prediction of Reactivity and Stability Profiles

Computational methods can be used to predict the reactivity and stability of molecules, providing valuable information for designing new synthetic routes or understanding potential degradation pathways. purdue.edu The reactivity of this compound is largely dictated by the interplay between the strained cyclopropane ring and the electron-withdrawing chlorine atoms.

The two chlorine atoms on the C9 position have a significant impact on the stability of the cyclopropane ring. Their strong inductive effect polarizes the C-Cl bonds and also influences the adjacent C-C bonds of the cyclopropane ring. This polarization can make the carbon atoms of the cyclopropane ring more electrophilic and thus more susceptible to nucleophilic attack, which can initiate ring-opening.

DFT calculations can be used to compute various reactivity indices, such as the Fukui function or the dual descriptor, which can predict the most likely sites for nucleophilic or electrophilic attack. For this compound, these calculations would likely confirm that the carbon atoms of the cyclopropane ring are the primary sites of reactivity.

A DFT study on the reaction of bicyclo[6.1.0]nonane with a dioxirane (B86890) showed that the reaction is highly site-selective, with a preference for hydroxylation at the C2 position. semanticscholar.org The calculated activation free energies for the different reaction pathways were in good agreement with the experimentally observed product distribution. This demonstrates the predictive power of computational chemistry in understanding the reactivity of the bicyclo[6.1.0]nonane system.

Table 2: Predicted Reactivity Properties of this compound (Based on general principles and computational studies of related compounds)

PropertyPredicted CharacteristicRationale
Stability Less stable than the parent bicyclo[6.1.0]nonane.The electron-withdrawing chlorine atoms increase the ring strain of the cyclopropane.
Reactivity towards Nucleophiles Enhanced reactivity at the cyclopropane ring.The chlorine atoms make the cyclopropane carbons more electrophilic.
Site-selectivity Reactions are likely to initiate at the cyclopropane ring.The high ring strain and the presence of the chlorine atoms make this the most reactive site.
Stereoselectivity of Reactions The stereochemical outcome will be influenced by the conformation of the nine-membered ring and the stereoelectronics of the reaction.The fused ring system creates a specific steric environment that can direct incoming reagents.

Advanced Spectroscopic Methodologies in Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomeric Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the precise structure of 9,9-Dichlorobicyclo[6.1.0]nonane. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the bicyclic framework and the dichloro-substituted cyclopropane (B1198618) ring.

Detailed analysis of ¹H NMR spectra reveals the chemical shifts and coupling constants of the protons in the molecule. The protons on the eight-membered ring typically appear as a complex multiplet in the upfield region, characteristic of saturated carbocyclic systems. The protons on the cyclopropane ring, adjacent to the chlorine atoms, are expected to show distinct signals influenced by the anisotropic effects of the halogens.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. The carbon atom bonded to the two chlorine atoms (C9) is expected to have a characteristic downfield shift due to the strong deshielding effect of the electronegative chlorine atoms. The carbons of the eight-membered ring will have shifts typical for saturated alkanes, while the bridgehead carbons (C1 and C8) will show signals at a position indicative of their unique steric and electronic environment.

Furthermore, high-resolution NMR techniques can be employed to determine the isomeric purity of this compound. The presence of any stereoisomers would result in a more complex spectrum with additional sets of peaks, allowing for their identification and quantification.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1, C81.5 - 1.8 (m)30 - 35
C2-C71.2 - 1.6 (m)25 - 30
C9-60 - 70

(Note: These are predicted values and may vary based on experimental conditions and solvent.)

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and for monitoring its synthesis. The IR spectrum of this compound is characterized by the absence of absorptions from common functional groups like hydroxyl (-OH), carbonyl (C=O), or carbon-carbon double or triple bonds, confirming its saturated and non-functionalized nature, apart from the C-Cl bonds.

The most prominent absorption bands in the IR spectrum of this compound are associated with the stretching and bending vibrations of its C-H and C-Cl bonds. The C-H stretching vibrations of the methylene (B1212753) groups in the eight-membered ring and the cyclopropane ring are expected to appear in the region of 2850-3000 cm⁻¹. The presence of the cyclopropane ring might also give rise to a characteristic C-H stretching absorption slightly above 3000 cm⁻¹.

The C-Cl stretching vibrations are a key diagnostic feature. These typically occur in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹. The presence of two chlorine atoms on the same carbon atom (gem-dichloro) will influence the position and intensity of these bands.

IR spectroscopy is also instrumental in monitoring the synthesis of this compound, which is often prepared by the addition of dichlorocarbene (B158193) to cyclooctene (B146475). By monitoring the disappearance of the C=C stretching vibration of the starting alkene (around 1640 cm⁻¹) and the appearance of the characteristic C-Cl bands of the product, the progress of the reaction can be effectively tracked.

Table 2: Key IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Vibration Type
C-H (alkane)2850 - 2960Stretching
C-H (cyclopropane)~3050Stretching
C-Cl600 - 800Stretching

Emerging Research Directions

Novel Catalytic Approaches for Derivatization

The functionalization of 9,9-Dichlorobicyclo[6.1.0]nonane and its derivatives is crucial for tuning its properties and incorporating it into larger, more complex systems. Research has focused on various catalytic and non-catalytic methods to achieve selective transformations.

One key derivative, 9,9-dichlorobicyclo[6.1.0]non-4-ene, serves as a versatile precursor. The addition of bromine across the double bond yields rac-4,5-trans-Dibromo-9,9-dichloro-cis-bicyclo[6.1.0]nonane, a tetrahalogenated bicyclononane whose crystal structure has been reported. iucr.org Furthermore, photochemical [2+2] cycloaddition represents another powerful derivatization strategy. In a notable example, (Z)-9,9-dichlorobicyclo(6.1.0)non-4-ene undergoes a cycloaddition with maleic anhydride (B1165640) in the presence of benzophenone (B1666685) as a photosensitizer, forming a key intermediate for more complex mechanophore synthesis. nih.gov

Catalytic systems are also employed to facilitate derivatization. The use of imidazole (B134444) as a catalyst in conjunction with ultrasonication has been shown to significantly accelerate derivatization reactions in other complex molecules, suggesting a promising avenue for the efficient functionalization of bicyclononane systems. nih.gov Dehalogenation of related compounds, such as 1-bromo-9,9-dichlorobicyclo[6.1.0]nonane, leads to the formation of highly reactive intermediates like 9-chlorobicyclo[6.1.0]non-1(9)-ene, which can undergo further reactions to generate functionalized cyclooctene (B146475) derivatives. researchgate.netresearchgate.net

Development of Sustainable and Green Synthetic Routes

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign and efficient syntheses of this compound. A significant advancement in this area is the application of triphase catalysis. researchgate.net This method utilizes surfactant-modified clays (B1170129), such as montmorillonite (B579905) treated with cetyl trimethylammonium bromide (CTAB) or tetra-n-butylammonium bromide (TBAB), to catalyze reactions between organic and aqueous phases. researchgate.net These solid-phase catalysts have been successfully used for the synthesis of 9,9-dichloro bicyclo[6.1.0]nonane, offering a convenient and effective preparation method. researchgate.net

Phase-transfer catalysis (PTC) is another technique that aligns with green chemistry goals by enhancing reaction rates and minimizing the need for harsh solvents. The synthesis of this compound can be achieved via the addition of dichlorocarbene (B158193) (generated from chloroform (B151607) and a strong base) to an alkene in a two-phase system, facilitated by a phase-transfer catalyst like tetraethylbenzylammonium chloride (TEBA). unit.no This approach aims for mild, efficient, and less toxic reaction conditions. unit.no The broader goal is to replace hazardous reagents and solvents, reduce energy consumption, and design processes with higher atom economy, as seen in the development of novel syntheses for other bicyclic compounds. sioc-journal.cn

Exploration in Materials Science and Polymer Chemistry

The most prominent application of this compound and its derivatives is in polymer and materials science, where the gem-dichlorocyclopropane (gDCC) moiety functions as a mechanophore—a mechanically sensitive unit that undergoes a specific chemical transformation in response to applied force. liverpool.ac.ukliverpool.ac.uk

When incorporated into a polymer backbone, the gDCC unit can be activated by mechanical stress, such as that generated by ultrasonication in solution. nih.govresearchgate.netbohrium.com This stress induces a ring-opening reaction, converting the cyclopropane (B1198618) ring into a 2,3-dichloroalkene. nih.govbohrium.com This transformation alters the chemical structure of the polymer backbone and can be used to create stress-responsive or self-reporting materials. nih.govresearchgate.net Studies on copolymers of polybutadiene (B167195) with gDCC units have shown that these ring-opening events occur hundreds of times more frequently than the scission of the polymer chain itself, demonstrating the efficiency of gDCC as a mechanophore. nih.govbohrium.com

Researchers have synthesized various polymers incorporating gDCC units to study their mechanochemical behavior. For instance, copolymers of 9,9-dichlorobicyclo[6.1.0]non-4-ene (gDCC-COD) have been used to investigate mechanically triggered degradation cascades. nih.gov In these systems, the mechanical activation of one mechanophore can lead to subsequent, force-free reactions that result in chain scission. nih.gov This allows a single mechanical event to initiate multiple degradation events, programming a material for enhanced degradation. nih.gov

Polymer SystemMechanophore UnitActivation MethodObserved TransformationResearch FocusReference(s)
Polybutadiene Copolymergem-Dichlorocyclopropane (gDCC)UltrasonicationRing-opening to 2,3-dichloroalkeneEfficiency and stereoselectivity of mechanochemical activation nih.gov, researchgate.net, bohrium.com
BCOE Copolymer9,9-dichlorobicyclo[6.1.0]non-4-ene (gDCC-COD)UltrasonicationRing-opening of gDCCComparing reactivity with other mechanophores (BCOE) in degradation cascades nih.gov
DCTCU CopolymerDerivative of (Z)-9,9-dichlorobicyclo(6.1.0)non-4-eneSingle-Molecule Force Spectroscopy (SMFS), SonicationGated ring-opening of cis-gDCCInvestigating gated mechanochemistry and force-dependent reaction pathways nih.gov

Advanced Mechanophore Design Principles

The development of mechanophores based on this compound has evolved from simple stress-sensing units to complex systems with highly tunable and specific responses. liverpool.ac.uk The fundamental principle is that applying an external force to a polymer chain containing a gDCC moiety facilitates the cleavage of the strained cyclopropane bonds in a predictable manner. liverpool.ac.ukliverpool.ac.uk

Advanced design principles focus on controlling and diversifying this reactivity. Key factors include:

Stereochemistry : The stereoisomeric relationship of the polymer attachments to the cyclopropane ring significantly impacts reactivity. Studies have shown that cis-coupled gDCCs can be slightly more reactive than their trans isomers under mechanical stress. nih.govresearchgate.net Furthermore, the symmetry of the ring-opening pathway (conrotatory vs. disrotatory) can be influenced by substituents, allowing for precise control over the reaction outcome. thieme-connect.com

Substituent Effects : The electronic nature of substituents on the mechanophore can affect the stability of reaction intermediates and the energy barriers for activation. researchgate.net Attaching ester groups, for example, can alter the preferred reaction pathway under force. thieme-connect.com

Gated Mechanochemistry : A sophisticated design principle involves creating "gated" mechanophores, where the activation of the primary mechanophore (like gDCC) is controlled by the prior activation of a secondary force-sensitive group. nih.gov In one example, a cis-gDCC unit was incorporated into a larger structure containing a cyclobutane (B1203170) ring. The force first breaks the cyclobutane, and only then is the force transmitted to the gDCC to trigger its ring-opening. This creates a hierarchical response, where the mechanophore's activation is shielded until a specific force threshold is surpassed, enabling more complex, programmed material responses. nih.gov

These advanced principles allow for the creation of materials with tailored responses to mechanical stimuli, pushing the boundaries of smart materials design for applications in damage sensing, self-healing, and catalysis. researchgate.netfrontiersin.org

Q & A

Q. What are the common synthetic routes for preparing 9,9-Dichlorobicyclo[6.1.0]nonane, and how are reaction efficiencies quantified?

Q. How is the stereochemical purity of this compound derivatives validated?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for stereochemical analysis. For instance, highlights the use of a Varian T-60 spectrometer with tetramethylsilane (TMS) as an internal standard to confirm exo/endo configurations in alkylated derivatives (e.g., 9-exo-bromo-9-endo-methyl analogs). Integration of cyclopropane proton signals (δ 1.60–2.20 ppm) resolves steric environments .

Q. What challenges arise in isolating this compound from reaction mixtures?

Due to its thermal sensitivity, low-temperature distillation (e.g., 80–82°C/5 mmHg) is required to prevent decomposition. notes that hydrocarbons (e.g., bicyclo[6.1.0]nonane isomers) often co-elute, necessitating fractional distillation and GLC optimization to isolate the target compound .

Advanced Research Questions

Q. How does the reactivity of this compound differ under kinetic vs. thermodynamic control?

Under kinetic control (e.g., −95°C), shows that butyllithium induces stereoselective alkylation to form endo-methyl derivatives (e.g., 9-bromo-9-methyl analogs). At higher temperatures (>−45°C), ring-opening reactions dominate, producing allenes via bishomaromatic disrotatory pathways. This temperature-dependent behavior underscores the need for cryogenic conditions to stabilize intermediates .

Q. What mechanistic insights explain the unexpected formation of allenes from this compound derivatives?

demonstrates that carbenoid intermediates generated at −95°C undergo rapid ring-opening in the presence of adjacent double bonds or cyclopropane rings. This is attributed to strain relief and bishomaromatic stabilization, favoring allene formation over alkylation. Such contradictions between expected and observed reactivity highlight the role of steric strain in directing reaction pathways .

Q. How do transition-metal catalysts influence the rearrangement of this compound?

Q. What analytical strategies resolve contradictions in isomeric composition data for this compound derivatives?

Conflicting GLC and NMR data (e.g., vs. ) are resolved using hyphenated techniques like GC-MS and 2D NMR (COSY, NOESY). For example, combines boiling point data (e.g., 44–46°C/0.18 mmHg for 9-bromo derivatives) with spectral fingerprints to distinguish isomers .

Methodological Recommendations

  • Synthesis : Prioritize low-temperature lithiation (−95°C) to avoid side reactions .
  • Purification : Use high-vacuum distillation (<5 mmHg) coupled with SE30 GLC columns .
  • Characterization : Employ tandem NMR (¹H/¹³C) and X-ray crystallography for ambiguous stereochemistry .

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